

# An In-depth Technical Guide to Pentaerythritol Tetraacetate

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## Compound of Interest

Compound Name: Pentaerythritol tetraacetate

Cat. No.: B147384

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This technical guide provides a comprehensive overview of the chemical and physical properties of **pentaerythritol tetraacetate**, with a focus on its molecular weight, synthesis, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Molecular Weight

**Pentaerythritol tetraacetate**, also known by synonyms such as Normosterol and T.A.P.E., is the tetraester of pentaerythritol and acetic acid. It is a white to off-white crystalline powder.

Identifier	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>20</sub> O <sub>8</sub>	[1][2][3]
Molecular Weight	304.29 g/mol	[2][3][4]
304.2931 g/mol	[1]	
304.30 g/mol	[3]	
CAS Registry Number	597-71-7	[1][2]
IUPAC Name	[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate	[2]

## Physicochemical Properties

The physical and chemical properties of **pentaerythritol tetraacetate** are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

Property	Value	Reference
Appearance	White to off-white crystalline powder	
Melting Point	78-83 °C	[4]
Boiling Point	325 °C	[4]
Density	1.2730 g/cm <sup>3</sup>	[4]
Solubility	Slightly soluble in water. Soluble in chloroform.	
XLogP3-AA	-0.1	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	8	[2]

## Experimental Protocols

### Synthesis of Pentaerythritol Tetraacetate

A common method for the synthesis of **pentaerythritol tetraacetate** is the esterification of pentaerythritol with an excess of acetic anhydride.

Materials:

- Pentaerythritol (PE)
- Acetic anhydride
- 4-Dimethylaminopyridine (DMAP) (catalyst)

- Cyclohexane
- Acetone, Ethyl acetate, or Dichloromethane

Procedure:

- In a 50 mL round-bottom flask equipped with a condenser, combine pentaerythritol (0.5 g, 3.7 mmol), 4-dimethylaminopyridine (0.06 g, 0.4 mmol, 12 mol%), and acetic anhydride (5 mL, 53 mmol).
- Heat the reaction mixture to 150 °C and maintain this temperature for 1.5 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Add cyclohexane to the reaction mixture.
- Co-evaporate the acetic acid and excess acetic anhydride with cyclohexane under reduced pressure.
- Once the mixture is dry, dissolve the crude product in a suitable organic solvent (acetone, ethyl acetate, or dichloromethane).

## Purification by Crystallization

The crude **pentaerythritol tetraacetate** can be purified by crystallization.

Procedure:

- Dissolve the crude product in hot water.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the crystals by filtration.
- Leach the crystals with cold water until the odor of acetic acid is no longer detectable.
- Alternatively, dissolve the crude product in chloroform, wash with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous calcium chloride,

filter, and evaporate the solvent. The resulting solid can be recrystallized from 95% ethanol.

[2]

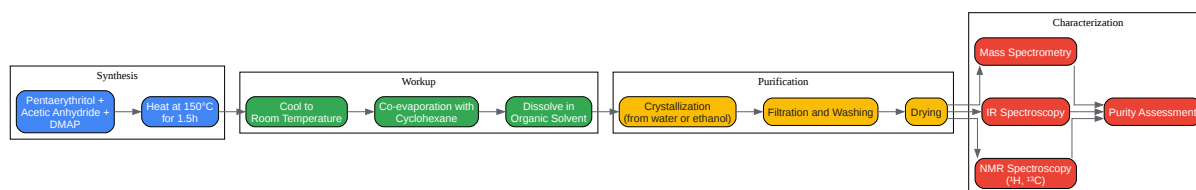
## Spectroscopic Data for Characterization

The structure and purity of **pentaerythritol tetraacetate** can be confirmed using various spectroscopic techniques.

Spectroscopic Data	Key Features
<sup>1</sup> H NMR	The proton NMR spectrum will show characteristic signals for the methyl protons of the acetate groups and the methylene protons of the pentaerythritol backbone.
<sup>13</sup> C NMR	The carbon NMR spectrum will display peaks corresponding to the carbonyl carbons of the ester groups, the methyl carbons of the acetate groups, the quaternary carbon, and the methylene carbons of the pentaerythritol core.
IR Spectroscopy	The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional groups, typically in the range of 1735-1750 cm <sup>-1</sup> .
Mass Spectrometry	The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of acetate groups.

## Workflow and Diagrams

The following diagrams illustrate the synthesis and characterization workflow for **pentaerythritol tetraacetate**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Pentaerythritol Tetraacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147384#molecular-weight-of-pentaerythritol-tetraacetate>]

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